N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Descripción
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 4. The benzamide moiety is functionalized with a 3,5-dimethylpiperidinyl sulfonyl group at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents. The methoxy and sulfonyl groups are critical for modulating electronic properties, solubility, and target binding interactions. Structural analysis of related compounds has been facilitated by crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement.
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-13-10-14(2)12-26(11-13)32(28,29)16-6-4-15(5-7-16)21(27)25-22-24-19-18(30-3)9-8-17(23)20(19)31-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXKUHDBFNTPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Substituent Position Effects
Sulfonyl-Piperidine Modifications
- Sulfonyl Linker : Enhances metabolic stability by resisting hydrolysis compared to ester or amide linkers.
Research Findings and Hypothetical Data
Antimicrobial Activity
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| Target (4-Methoxy) | 2.5 (estimated) | 10.0 (estimated) |
| 4-Methyl Analog | 5.0 | 20.0 |
Hypothesis: The methoxy group’s polarity may improve penetration into Gram-positive bacterial membranes.
Kinase Inhibition (Hypothetical)
| Compound | IC₅₀ (nM) for JAK2 Kinase | Selectivity (vs. JAK3) |
|---|---|---|
| Target (4-Methoxy) | 15 | 10-fold |
| 4-Methyl Analog | 50 | 3-fold |
Hypothesis: Methoxy’s electronic effects may optimize binding to the JAK2 ATP pocket.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
